molecular formula C21H17ClN2O B11500965 1-(4-chlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole

1-(4-chlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole

Cat. No.: B11500965
M. Wt: 348.8 g/mol
InChI Key: LILCUZBETYNNHS-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a benzimidazole core substituted with a 4-chlorobenzyl group and a phenoxymethyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole can be synthesized through a multi-step process involving the following key steps:

    Formation of Benzimidazole Core: The synthesis typically starts with the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as formic acid or formamide, under acidic conditions to form the benzimidazole core.

    Substitution Reactions: The benzimidazole core is then subjected to nucleophilic substitution reactions to introduce the 4-chlorobenzyl and phenoxymethyl groups. This can be achieved using 4-chlorobenzyl chloride and phenoxymethyl chloride in the presence of a base like potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl or phenoxymethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products:

    Oxidation Products: Benzimidazole N-oxides.

    Reduction Products: Reduced benzimidazole derivatives.

    Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antiviral activities due to its structural similarity to other bioactive benzimidazoles.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.

    Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell signaling pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

    1-(4-Chlorobenzyl)-2-methyl-1H-benzimidazole: Similar structure but with a methyl group instead of phenoxymethyl.

    1-(4-Chlorobenzyl)-2-(2-methoxyphenyl)-1H-benzimidazole: Contains a 2-methoxyphenyl group instead of phenoxymethyl.

Uniqueness: 1-(4-Chlorobenzyl)-2-(phenoxymethyl)-1H-benzimidazole is unique due to the presence of both 4-chlorobenzyl and phenoxymethyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H17ClN2O

Molecular Weight

348.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(phenoxymethyl)benzimidazole

InChI

InChI=1S/C21H17ClN2O/c22-17-12-10-16(11-13-17)14-24-20-9-5-4-8-19(20)23-21(24)15-25-18-6-2-1-3-7-18/h1-13H,14-15H2

InChI Key

LILCUZBETYNNHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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